7-(氯甲基)喹啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

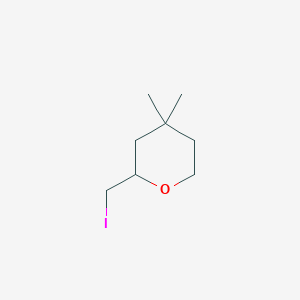

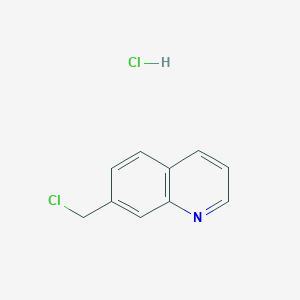

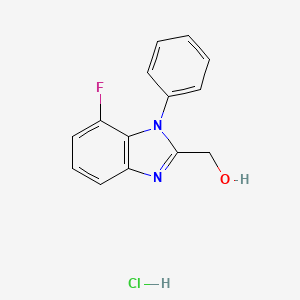

7-(Chloromethyl)quinoline hydrochloride is a chemical compound with the CAS Number: 133739-63-6 . It has a molecular weight of 214.09 and is typically found in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-(Chloromethyl)quinoline hydrochloride, often involves Friedel Crafts reactions . For instance, the synthesis of quinolines can start with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis

The molecular structure of 7-(Chloromethyl)quinoline hydrochloride is represented by the Inchi Code: 1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H . This indicates that the compound consists of a quinoline ring with a chloromethyl group attached at the 7th position.Physical And Chemical Properties Analysis

7-(Chloromethyl)quinoline hydrochloride is a powder at room temperature . It has a molecular weight of 214.09 .科学研究应用

1. 合成和抗癌活性

7-(氯甲基)喹啉盐酸盐用于合成喹啉衍生物,这些衍生物表现出显著的抗癌活性。例如,衍生物如6-氟-2-苯基-7-取代氨基喹啉-4-羧酸对各种癌细胞系表现出强效影响。这表明了7-(氯甲基)喹啉盐酸盐在新型抗癌药物开发中的潜力 (Bhatt, Agrawal, & Patel, 2015)。

2. 细胞毒活性

该化合物参与合成表现出细胞毒活性的喹啉衍生物。对7-R-4-取代喹啉衍生物的研究,包括从7-(氯甲基)喹啉中衍生的衍生物,显示出显著的细胞毒效应,使它们在癌症治疗研究中具有相关性,并有可能作为农业中的植物毒素剂 (Kozyr & Romanenko, 2022)。

3. 生物成像应用

使用7-(氯甲基)喹啉盐酸盐合成的喹啉衍生物已被研究其光物理性质,表明其作为生物医学应用染料的潜力。这些衍生物表现出强烈的蓝色荧光,使它们适用于生物研究中的细胞追踪和药代动力学研究 (Carta, Balasso, Caliceti, & Ferlin, 2015)。

4. 抗丝虫药剂

该化合物还用于合成7-氯-4-(取代氨基)喹啉,已对其抗丝虫活性进行评估。一些合成的化合物对啮齿动物中的丝虫寄生虫Acanthocheilonema viteae表现出有希望的结果 (Tewari, Chauhan, Bhaduri, Fatima, & Chatterjee, 2000)。

5. 自噬诱导剂

研究表明,从7-(氯甲基)喹啉盐酸盐合成的7-氯-4(1H)-喹啉衍生物可作为靶向ATG5蛋白的自噬诱导剂。这对于开发具有改善药理特性的新型抗肿瘤药剂具有重要意义 (Jia, Yu, Huang, Zhang, Qiu, Cao, Du, & Liu, 2020)。

6. 腐蚀抑制

该化合物已被研究用于合成作为酸性介质中金属腐蚀抑制剂的喹啉衍生物。这种应用在材料科学和工程领域具有重要意义 (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, El Louzi, Bougrin, Karrouchi, & Himmi, 2020)。

作用机制

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the future directions of 7-(Chloromethyl)quinoline hydrochloride could be in the development of new pharmaceuticals and industrial chemicals .

属性

IUPAC Name |

7-(chloromethyl)quinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVJQKPLTZWOMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCl)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)

![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)

![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2357060.png)

![5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357061.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)